molecular formula C20H11NO3 B054281 8-Hydroxy-1-nitrobenzo(e)pyrene CAS No. 115664-51-2

8-Hydroxy-1-nitrobenzo(e)pyrene

Cat. No.: B054281
CAS No.: 115664-51-2
M. Wt: 313.3 g/mol
InChI Key: JWOJCMLFEHGEJS-UHFFFAOYSA-N
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Description

8-Hydroxy-1-nitrobenzo(e)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring both hydroxyl (-OH) and nitro (-NO₂) substituents. The nitro group enhances electrophilicity, increasing reactivity with biomolecules like DNA, while the hydroxyl group may influence solubility and metabolic conjugation. This compound is of particular interest due to its structural similarity to established carcinogens such as benzo[a]pyrene, though its specific toxicological profile remains less characterized .

Properties

CAS No.

115664-51-2

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-nitrobenzo[l]pyren-8-ol

InChI

InChI=1S/C20H11NO3/c22-16-10-8-12-6-5-11-7-9-15(21(23)24)19-13-3-1-2-4-14(13)20(16)18(12)17(11)19/h1-10,22H

InChI Key

JWOJCMLFEHGEJS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-]

Other CAS No.

115664-51-2

Synonyms

8-Hydroxy-1-nitrobenzo(e)pyrene

Origin of Product

United States

Comparison with Similar Compounds

Nitro-Substituted PAHs

  • 1-Nitropyrene (CAS 5522-43-0): Structural Difference: Lacks the hydroxyl group present in 8-Hydroxy-1-nitrobenzo(e)pyrene. Toxicity: 1-Nitropyrene is a well-documented mutagen, forming DNA adducts via nitro-reduction to reactive amines. Its carcinogenicity is linked to prolonged exposure in diesel exhaust . Reactivity: The nitro group in 1-nitropyrene undergoes enzymatic reduction to produce aryl nitrenium ions, which bind to DNA. In contrast, the hydroxyl group in this compound may either detoxify the compound via glucuronidation or enhance toxicity through redox cycling .
  • 3-Nitrobenzanthrone (CAS 17117-34-9) :

    • Structural Difference : Contains a ketone group in addition to the nitro substituent.
    • Toxicity : Exhibits extreme mutagenicity (Ames test >100,000 revertants/nmol), surpassing many nitro-PAHs due to its ability to intercalate into DNA and generate oxidative stress.

Hydroxy-Substituted PAHs

  • 1-Hydroxypyrene (CAS 5315-79-7) :

    • Structural Difference : Contains a single hydroxyl group without nitro substitution.
    • Metabolism : Used as a biomarker for PAH exposure in urine. The hydroxyl group facilitates phase II metabolism (e.g., sulfation), enhancing excretion and reducing bioaccumulation compared to nitro-PAHs .
  • Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6) :

    • Structural Difference : Features three sulfonate (-SO₃⁻) groups and one hydroxyl group.
    • Physicochemical Properties : High water solubility due to sulfonate groups, making it less bioavailable than this compound, which is likely hydrophobic (log P >4) .

Methyl-Substituted PAHs

  • 1-Methylpyrene (CAS 2381-21-7) :
    • Structural Difference : Methyl group instead of nitro or hydroxyl substituents.
    • Environmental Impact : Methyl groups increase lipophilicity, promoting bioaccumulation in fatty tissues. However, methyl-PAHs are generally less mutagenic than nitro-PAHs .

Comparative Toxicological Data (Theoretical Framework)

Compound Mutagenicity (Ames Test) Carcinogenicity (IARC Class) log P (Predicted)
This compound Not tested Not classified ~4.2
1-Nitropyrene 2,500 revertants/nmol 2B (Possible carcinogen) 4.5
3-Nitrobenzanthrone >100,000 revertants/nmol 1 (Carcinogenic) 5.8
1-Hydroxypyrene Non-mutagenic Not classified 3.1

Mechanistic Insights from Gene Expression Profiling

Studies comparing gene expression profiles of oxythioquinox (OTQ) and benzo[a]pyrene highlight the utility of transcriptomic analysis in identifying shared pathways of genotoxicity and carcinogenicity . For this compound, such approaches could clarify whether its hydroxyl group mitigates nitro-associated DNA damage or synergizes with it. For example:

  • Nitro-Reduction Pathways : Likely involve cytochrome P450 enzymes (e.g., CYP1A1) and NADPH-dependent reductases, similar to 1-nitropyrene.
  • Oxidative Stress : Hydroxyl groups may participate in redox cycling, generating reactive oxygen species (ROS), a mechanism observed in nitro-aromatic compounds.

Environmental and Regulatory Considerations

  • Persistence : Nitro-PAHs like this compound are expected to persist in soil and sediments due to hydrophobicity, though photodegradation may be accelerated by the hydroxyl group.
  • Regulatory Status: Not currently listed under EPA priority pollutants, unlike 1-nitropyrene. However, its structural similarity to classified carcinogens warrants further scrutiny .

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